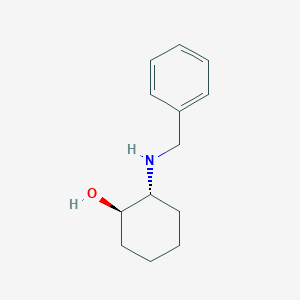
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline (CCEQ) is a synthetic chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. CCEQ has shown promising results in the treatment of various diseases, including cancer, malaria, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. These enzymes are involved in various cellular processes, including DNA replication and neurotransmitter signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Plasmodium falciparum (the parasite that causes malaria), and inhibit the activity of acetylcholinesterase (an enzyme involved in neurotransmitter signaling). This compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and potential applications are well understood. However, this compound has some limitations. It is a toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for the research on 4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline. One potential direction is the development of this compound derivatives with improved properties and efficacy. Another direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new drug targets. Finally, the potential applications of this compound in other fields, such as materials science and catalysis, should also be explored.
Synthesemethoden
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline can be synthesized by the reaction of 2,8-dimethylquinoline with 2-chloroethylamine hydrochloride and phosphorus oxychloride in the presence of a catalyst. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(2-chloroethyl)-2,8-dimethylquinoline has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, malaria, and Alzheimer's disease. This compound has also been used as a starting material for the synthesis of various other quinoline derivatives.
Eigenschaften
| 107622-79-7 | |
Molekularformel |
C13H13Cl2N |
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
4-chloro-3-(2-chloroethyl)-2,8-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-8-4-3-5-11-12(15)10(6-7-14)9(2)16-13(8)11/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
HREKRRSBKFRWTN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


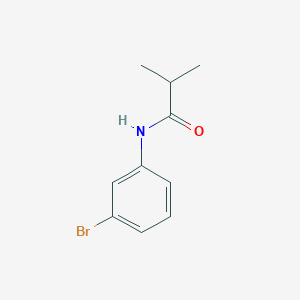


![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
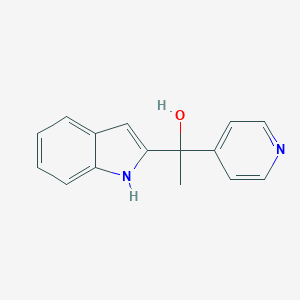
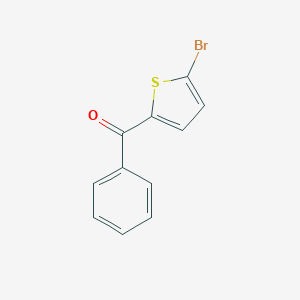
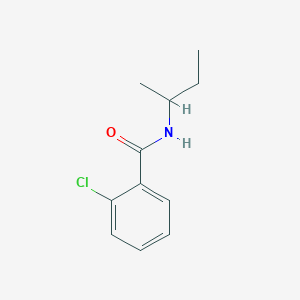

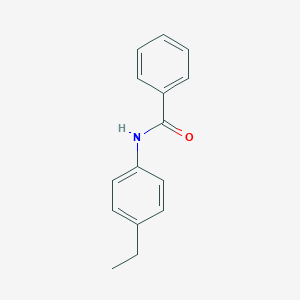
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)
